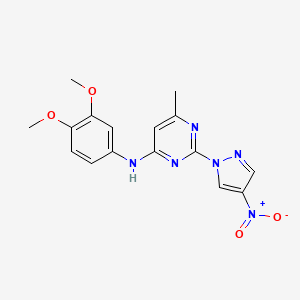

N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

The compound N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 3,4-dimethoxyphenylamine group at position 4, a methyl group at position 6, and a 4-nitro-substituted pyrazole ring at position 2.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4/c1-10-6-15(19-11-4-5-13(25-2)14(7-11)26-3)20-16(18-10)21-9-12(8-17-21)22(23)24/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWYISXHNBWGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-tubercular, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a dimethoxyphenyl group and a nitro-pyrazole moiety. Its molecular formula is , and it exhibits various pharmacological activities attributed to its unique structure.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit promising anti-inflammatory effects. For instance, derivatives of pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at a concentration of 10 µM, compared to a standard drug (dexamethasone) which showed 86% inhibition at 1 µM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% at 1 µM | 86% at 1 µM |

| Pyrazole Derivative | 61–85% at 10 µM | 76–93% at 10 µM |

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular properties against Mycobacterium tuberculosis. In studies, several derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM. Notably, compounds showed IC90 values indicating their efficacy in inhibiting bacterial growth .

| Compound | IC50 (µM) | IC90 (µM) |

|---|---|---|

| Compound A | 1.35 | 3.73 |

| Compound B | 2.18 | 4.00 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of multiple cancer types, including breast and liver cancers. For example, certain derivatives demonstrated effective growth inhibition in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Case Studies

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The most effective compounds were identified based on their structural modifications and exhibited significant anti-inflammatory properties.

- Antitubercular Evaluation : A novel series of substituted pyrimidines were synthesized and screened against Mycobacterium tuberculosis. The results indicated that specific substitutions on the pyrimidine ring enhanced the activity against the pathogen.

- Anticancer Screening : A comprehensive evaluation of various pyrazole derivatives was conducted against several cancer cell lines, revealing that modifications in the substituent groups significantly impacted their cytotoxicity profiles.

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituents are compared below:

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 4-nitro-pyrazole group contrasts with analogs bearing methoxy or chloro substituents.

- Bulkiness : Piperazine or benzylpiperazine substituents (e.g., in ) introduce steric bulk, which could hinder membrane permeability compared to the target compound’s compact nitro-pyrazole group.

- Aromatic Substitution Patterns : The 3,4-dimethoxyphenyl group in the target compound is shared with and , suggesting a common pharmacophore for aryl interactions.

Physicochemical Properties

Molecular weight (MW) and solubility trends inferred from substituents:

*Estimated based on molecular formulas.

Implications :

- The target compound’s nitro group may limit aqueous solubility, necessitating formulation adjustments for in vivo studies.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine?

Answer:

The compound is typically synthesized via sequential nucleophilic substitution and coupling reactions. A general approach involves:

Pyrimidine Core Formation : Reacting 6-methyl-2-chloropyrimidin-4-amine with 3,4-dimethoxyaniline under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to install the 4-amine substituent .

Pyrazole Coupling : Introducing the 4-nitro-1H-pyrazol-1-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic displacement at the pyrimidine C2 position. Copper(I) catalysts (e.g., CuBr) and ligands (e.g., cesium carbonate) are often used to enhance reactivity .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures yields the pure product. Typical yields range from 40% to 80%, depending on reaction optimization .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign chemical shifts to verify substituent positions. For example:

- Pyrimidine protons appear at δ 8.2–8.5 ppm (C2/C6-H).

- 3,4-Dimethoxyphenyl aromatic protons resonate at δ 6.8–7.3 ppm, with methoxy groups at δ 3.7–3.8 ppm .

- 4-Nitro-pyrazole protons show distinct splitting (e.g., doublets at δ 8.1–8.3 ppm) .

- HR-MS (ESI-qTOF) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₇H₁₈N₆O₃: 366.14). Discrepancies >2 ppm require re-evaluation of synthetic steps .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/O percentages .

Advanced: How can researchers resolve contradictions in NMR data during structural characterization?

Answer:

Contradictions often arise from tautomerism, dynamic exchange, or impurities. Mitigation strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in nitro groups) by observing peak coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals. For example, HMBC correlations between pyrimidine C4 and the 3,4-dimethoxyphenyl NH confirm connectivity .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(3,4-dimethoxyphenyl)-2,6-dimethylfuropyrimidin-4-amine, δ 6.57 ppm for furan protons ).

Advanced: What strategies optimize synthetic yield and purity for scaled-up production?

Answer:

Optimization involves:

- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuBr) to improve coupling efficiency. For example, CuBr increased yields from 50% to 81% in analogous pyrazole-pyrimidine systems .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Switching to THF with microwave irradiation reduces decomposition .

- Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 100°C) minimize nitro-group degradation .

- Workflow Automation : Continuous flow reactors improve reproducibility and reduce human error during scale-up .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

SAR studies focus on modifying substituents to assess biological activity (e.g., kinase inhibition):

Variation of Substituents :

- Replace 4-nitro-pyrazole with 4-cyano or 4-amino analogs to evaluate electron-withdrawing/donating effects .

- Modify 3,4-dimethoxyphenyl to 3,4-dichlorophenyl for steric/electronic comparisons .

Biological Assays : Test analogs against target proteins (e.g., KCa2 channels ) using patch-clamp electrophysiology or fluorescence-based assays.

Computational Modeling : Dock compounds into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthesis .

Advanced: What computational methods predict the compound’s reactivity and stability?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., nitro-group reduction potential) and tautomeric preferences .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess hydrolytic stability .

- HOMO-LUMO Analysis : Predict electrophilic/nucleophilic behavior. For example, the nitro group’s LUMO (-1.5 eV) may drive nucleophilic attack at the pyrimidine C2 position .

Advanced: What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Answer:

Challenges include poor crystal growth and twinning. Solutions involve:

- Crystallization Optimization : Use slow evaporation with mixed solvents (e.g., CHCl₃/MeOH) and seeding techniques .

- Data Collection/Refinement :

- Twinned Data : Use the TWINROTMAT command in SHELXL to deconvolute overlapping reflections .

Advanced: How can researchers validate conflicting biological activity data across studies?

Answer:

- Dose-Response Reproducibility : Replicate assays in independent labs using standardized protocols (e.g., IC₅₀ determination via 3-fold dilutions ).

- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

- Meta-Analysis : Compare data across analogs (e.g., 6-methyl vs. 6-ethyl derivatives) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.